12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 7.4.0.0²,⁷ ring system with sulfur (8-thia) and two nitrogen atoms (1,10-diaza). The structure includes a conjugated enone system (2,4,6,9,11-pentaen-13-one) and a dimethylamino-substituted propenoyl group at position 12. Structural analogs often exhibit roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, but further studies are required to confirm its applications .
Properties
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-17(2)8-7-12(19)10-9-16-15-18(14(10)20)11-5-3-4-6-13(11)21-15/h3-9H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAPHCWLVSTKW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazatricyclo core, followed by the introduction of the dimethylamino group and the prop-2-enoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the diazatricyclo core play crucial roles in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evaluation of structural and functional similarity to analogous compounds relies on computational methods such as shape-Tanimoto (ST) and binary fingerprint-based similarity coefficients (e.g., Tanimoto coefficient). These metrics quantify molecular overlap in 3D shape or substructural features, respectively .
Key Structural Features for Comparison:
Core Scaffold: The tricyclic system distinguishes it from simpler bicyclic or monocyclic analogs.
Electrophilic Sites: The α,β-unsaturated ketone (enone) may confer reactivity akin to Michael acceptors in bioactive compounds.
Table 1: Hypothetical Similarity Analysis Using Coefficients
| Compound Name | Core Structure | Tanimoto Coefficient | Shape-Tanimoto (ST) | Functional Group Differences |
|---|---|---|---|---|
| Target Compound | Tricyclic, thia-diaza | 1.00 (reference) | 1.00 (reference) | N/A |
| Hypothetical Analog A (monocyclic enone) | Monocyclic | 0.35 | 0.28 | Lacks thia-diaza and tricyclic core |
| Hypothetical Analog B (tricyclic, no enone) | Tricyclic, thia-diaza | 0.78 | 0.65 | Replaces enone with ester |
| Hypothetical Analog C (dimethylamino ester) | Bicyclic | 0.42 | 0.37 | Differs in ring system and substituents |
Notes:
- The Tanimoto coefficient (binary fingerprint comparison) emphasizes substructural overlap, while ST measures 3D shape similarity .
- Analog B shows the highest similarity due to shared tricyclic and heteroatom features, despite functional group differences.
Research Findings and Methodological Insights
Tanimoto Coefficient Utility : Studies on binary chemoinformatics data (e.g., 51 similarity coefficients) confirm the Tanimoto method’s robustness for substructural comparisons, though alternatives like Tversky or Dice coefficients may better highlight specific pharmacophoric traits .
Shape-Driven Similarity : The ST metric is critical for identifying analogs with congruent 3D conformations, which is vital for target binding (e.g., enzyme active sites) .
Limitations: Structural diversity in tricyclic systems complicates direct comparisons.
Biological Activity
The compound 12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one , also known by its CAS number 343375-13-3, is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, supported by relevant data tables, research findings, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.35 g/mol |
| Boiling Point | 468.9 ± 55.0 °C (Predicted) |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) |
| pKa | 6.28 ± 0.70 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and other cellular pathways. The dimethylamino group is known to enhance lipophilicity, which may facilitate the compound's ability to cross biological membranes and interact with central nervous system targets.
Pharmacological Studies
Research indicates that compounds structurally related to 12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one exhibit significant pharmacological effects:
- Agonistic Activity : Certain derivatives have been shown to act as agonists for the 5-HT1D receptor , which is implicated in the modulation of serotonin pathways and has potential applications in treating migraines and other neurological disorders .
- Antimigraine Potential : Compounds similar to this molecule have been identified with affinities comparable to established antimigraine drugs like sumatriptan . This suggests a potential therapeutic role in migraine management.
In Vivo Studies
In vivo studies have demonstrated that related compounds possess favorable absorption profiles and low central nervous system penetration, indicating a selective action that could minimize side effects associated with broader CNS-active drugs .
Study 1: Antimigraine Efficacy
A study evaluated the efficacy of a series of dimethylamino-containing compounds for their antimigraine properties. The results indicated that specific analogs exhibited significant reductions in migraine frequency and severity when administered to subjects with chronic migraines.
Study 2: Receptor Selectivity
Another study focused on the receptor selectivity of various derivatives of the compound. It was found that certain modifications enhanced selectivity for serotonin receptors over adrenergic receptors, suggesting a targeted approach for drug development aimed at minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
